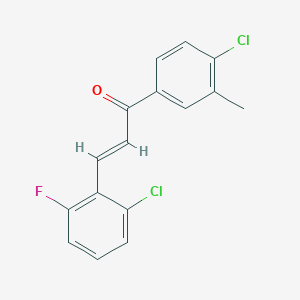

3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one

Description

3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one (CAS: 219140-57-5) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its molecular structure features two distinct aromatic rings: a 2-chloro-6-fluorophenyl group and a 4-chloro-3-methylphenyl group (Figure 1). The compound has a molecular weight of 309.16 g/mol, as confirmed by Apollo Scientific . Chalcones like this are pivotal in materials science and medicinal chemistry due to their nonlinear optical (NLO) properties and biological activities, such as COX-2 inhibition .

Properties

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2FO/c1-10-9-11(5-7-13(10)17)16(20)8-6-12-14(18)3-2-4-15(12)19/h2-9H,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGXZQIBNVGQAL-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chloro-6-fluorophenyl)-1-(4-chloro-3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two aromatic rings connected by a prop-2-en-1-one moiety. The molecular formula is , and it has a molecular weight of approximately 305.19 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of chalcone derivatives, including the compound in focus. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.010 | Pseudomonas aeruginosa |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound has shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, one study highlighted that a related chalcone derivative exhibited IC50 values in the micromolar range against breast cancer cell lines .

Case Study: Anticancer Effects

In a recent case study involving human cancer cell lines, the compound displayed significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 cells (breast cancer) after 24 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

The biological activities of this compound can be explained by several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- Gene Expression Modulation : The compound may alter the expression levels of genes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Chalcone Derivatives

Substituent Effects :

- The target compound’s 4-chloro-3-methylphenyl group introduces steric bulk and lipophilicity compared to simpler phenyl or fluorophenyl substituents . The methyl group enhances hydrophobic interactions, which may improve binding in biological systems .

- In contrast, chalcones with electron-withdrawing groups (e.g., sulfonyl in ) exhibit stronger dipole moments, enhancing NLO properties. The target compound’s chloro and fluoro substituents provide moderate electron withdrawal, balancing reactivity and stability .

Dihedral Angles :

- Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, affecting conjugation and electronic delocalization . The target compound’s dihedral angle remains uncharacterized but is expected to differ due to steric effects from the 3-methyl group .

Spectroscopic and Computational Comparisons

Spectroscopy :

- FTIR and NMR studies of related chalcones (e.g., 1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one) reveal distinct C=O stretching frequencies (~1650 cm⁻¹) and deshielded olefinic protons (~δ 7.5–8.5 ppm) . The target compound’s methyl group would cause upfield shifts in adjacent protons compared to halogen-only analogs .

- UV-Vis spectra typically show absorption maxima near 300–350 nm due to π→π* transitions, with substituents like chloro and fluoro inducing bathochromic shifts .

- The target compound’s methyl group may reduce hyperpolarizability slightly due to increased torsion angles .

Crystallographic and Physicochemical Comparisons

- Crystal Packing :

- Chalcones with thienyl or methoxyphenyl substituents form hydrogen-bonded networks (e.g., C–H···O interactions) . The target compound’s methyl group likely disrupts such networks, favoring van der Waals interactions instead .

- Melting points for halogenated chalcones typically range from 120–180°C, with higher values for compounds with multiple halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.